Home > Products > Screening Compounds P102603 > 4-(1H-pyrazol-4-yl)morpholine
4-(1H-pyrazol-4-yl)morpholine - 1638764-62-1

4-(1H-pyrazol-4-yl)morpholine

Catalog Number: EVT-3244613
CAS Number: 1638764-62-1
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized through various methods, often involving reactions between pyrazole derivatives and morpholine. Its classification as a pyrazole derivative places it among compounds that have shown significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of 4-(1H-pyrazol-4-yl)morpholine typically involves several key steps:

  1. Formation of Pyrazole: The initial step often includes the cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds. This reaction can be catalyzed by various bases or acids to yield the pyrazole structure.
  2. Substitution with Morpholine: Once the pyrazole is formed, it can be reacted with morpholine in the presence of a suitable solvent and catalyst. This step may involve heating under reflux conditions to facilitate the reaction.
  3. Optimization: Various conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and reaction time are optimized to maximize yield and purity. For example, using aprotic dipolar solvents has been shown to enhance yields significantly in similar reactions .

Technical Parameters

  • Reagents: Hydrazine hydrate, α,β-unsaturated carbonyl compounds (e.g., chalcones), morpholine.
  • Conditions: Reflux temperatures typically around 70-100 °C for several hours.
  • Yields: Reported yields for similar pyrazole derivatives can range from 60% to over 90% depending on the specific reaction conditions used .
Molecular Structure Analysis

The molecular structure of 4-(1H-pyrazol-4-yl)morpholine consists of:

  • A pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
  • A morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms.

Structural Data

  • Molecular Formula: C8_{8}H10_{10}N4_{4}O
  • Molecular Weight: Approximately 178.19 g/mol
  • Key Bond Angles and Distances: The bond angles in the morpholine ring typically range from 109.5° (tetrahedral) to 120° (trigonal planar), while the pyrazole exhibits angles close to 120° due to resonance stabilization.

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

4-(1H-pyrazol-4-yl)morpholine participates in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in both the pyrazole and morpholine rings can act as nucleophiles, allowing for various substitution reactions with electrophiles.
  2. Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
  3. Oxidation Reactions: Under certain conditions, it may also be oxidized to form more reactive intermediates that can participate in further chemical transformations .

Technical Parameters

  • Typical conditions for these reactions include varying temperatures (room temperature to reflux conditions) and the presence of catalysts or solvents that facilitate the desired transformation.
Mechanism of Action

The mechanism of action for 4-(1H-pyrazol-4-yl)morpholine is largely based on its ability to interact with biological targets:

  1. Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  2. Receptor Binding: The compound may also bind to specific receptors in the body, influencing signaling pathways related to inflammation or cancer progression.
  3. Antimicrobial Activity: Some studies suggest that pyrazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Data Analysis

Research indicates that certain derivatives exhibit potent inhibitory activity against specific targets, showcasing their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical properties of 4-(1H-pyrazol-4-yl)morpholine include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Melting points can vary; typical values are around 139–168 °C depending on purity and specific substitution patterns.

Chemical Properties

Applications

The applications of 4-(1H-pyrazol-4-yl)morpholine span several fields:

  1. Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting cancer, inflammation, and infectious diseases.
  2. Material Science: Its unique structural properties may also find applications in developing new materials with specific electronic or optical properties.
  3. Biochemical Research: Used as a tool compound in biochemical studies to elucidate mechanisms of action for various biological pathways .
Introduction: Role of Pyrazole-Morpholine Hybrids in Targeted Therapy

Significance of Morpholine and Pyrazole Motifs in Kinase Inhibition

The pharmacological relevance of the pyrazole ring in kinase inhibition stems from its multifaceted chemical behavior and proven clinical impact. As an aromatic diazole with adjacent nitrogen atoms, pyrazole exhibits distinct hydrogen-bonding capabilities—the pyrrole-like nitrogen (NH) functions as a hydrogen bond donor, while the pyridine-like nitrogen serves as an acceptor [3]. This dual functionality enables precise molecular recognition within kinase ATP-binding sites, mimicking natural nucleotide interactions. Notably, eight FDA-approved protein kinase inhibitors incorporate an unfused pyrazole ring, including clinically significant agents such as crizotinib (ALK/MET inhibitor), encorafenib (BRAF inhibitor), and pralsetinib (RET inhibitor) [3]. The scaffold's metabolic stability against oxidative degradation by cytochrome P450 enzymes further enhances its pharmaceutical utility, reducing susceptibility to rapid deactivation compared to related heterocycles like imidazole or thiazole [3].

Complementing these properties, the morpholine ring (O(CH₂CH₂)₂NH) contributes critical pharmacokinetic advantages to kinase-targeting compounds. Its strong polarity enhances aqueous solubility—a crucial factor for oral bioavailability—while maintaining sufficient lipophilicity for membrane penetration [1]. The morpholine nitrogen's basicity (pKa ≈ 8.5) facilitates salt formation for pharmaceutical formulation, and its conformational flexibility enables optimal positioning within hydrophobic kinase pockets [1] [8]. In the context of kinase binding domains, morpholine-containing compounds frequently engage in hydrophobic interactions with conserved residues like the β5-strand "gatekeeper" region, which regulates access to the hydrophobic back pocket [3]. This is exemplified by JNK inhibitors where morpholine derivatives establish hydrogen bonds with Gln/Asp residues in hydrophobic region II [5].

Table 1: Comparative Pharmacological Properties of Pyrazole and Morpholine Motifs in Kinase Inhibition

Structural MotifKey Pharmacological ContributionsRepresentative Kinase TargetsApproved Drug Examples
PyrazoleHydrogen bond donation/acceptance, Metabolic stability, Aromatic stacking interactionsALK, MET, BRAF, RET, JAKCrizotinib, Encorafenib, Pralsetinib
MorpholineSolubility enhancement, Membrane permeability, Hydrophobic pocket bindingPI3K, mTOR, JNK, CDKsVistusertib (mTOR), Copanlisib (PI3K)

The synergistic combination of these motifs in 4-(1H-pyrazol-4-yl)morpholine creates a balanced molecular profile that effectively addresses the challenging physicochemical requirements of kinase inhibitors—simultaneously achieving target affinity, cellular permeability, and metabolic stability. This balance is particularly valuable in overcoming the limitations of earlier kinase inhibitors plagued by poor solubility or rapid metabolism [3] [5].

Emergence of 4-(1H-Pyrazol-4-yl)morpholine as a Privileged Scaffold

The designation of 4-(1H-pyrazol-4-yl)morpholine as a "privileged scaffold" stems from its consistent demonstration of diverse target affinity across multiple kinase families while maintaining favorable drug-like properties. The scaffold's molecular architecture incorporates three key elements: (1) a planar, aromatic pyrazole ring enabling π-π stacking interactions with kinase hinge regions; (2) a basic morpholine nitrogen capable of salt bridge formation with acidic residues; and (3) multiple rotatable bonds facilitating conformational adaptation to distinct binding pockets [1] [2]. These features collectively contribute to its privileged status in medicinal chemistry.

Synthetic accessibility further enhances the scaffold's utility. Efficient routes typically involve Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination reactions, enabling modular assembly from readily available precursors. For example, a common pathway involves coupling (1H-pyrazol-4-yl)boronic acid pinacol ester with 4-(2-chloroethyl)morpholine under palladium catalysis, yielding the core structure in moderate to high efficiency (57% yield in reported syntheses) [2]. Alternatively, multi-component condensation reactions offer single-pot assembly strategies that improve atom economy and reduce purification steps [1]. These synthetic approaches facilitate rapid generation of analog libraries for structure-activity relationship (SAR) exploration.

Table 2: Synthetic Approaches to 4-(1H-Pyrazol-4-yl)morpholine Derivatives

MethodKey Reagents/ConditionsYield RangeStructural Advantages
Suzuki CouplingPdCl₂(dppf)·DCM, K₂CO₃, 1,4-dioxane/EtOH/H₂O59-69%Enables C4 diversification of pyrazole
Buchwald-Hartwig AminationPd₂(dba)₃, xantphos, Cs₂CO₃13-28%Facilitates N-functionalization
Direct CyclizationMorpholine triflate catalysis45-65%Single-pot assembly, atom economy

The scaffold's bioisosteric versatility is exemplified in CDK2 inhibitor development, where it effectively replaced phenylsulfonamide moieties while enhancing potency. In one significant case, this replacement yielded compound 15 (Ki = 0.005 µM against CDK2), exhibiting 140-fold greater potency than the parent structure [2]. This dramatic improvement stemmed from the pyrazole nitrogen's ability to form an additional hydrogen bond with the kinase hinge region—an interaction inaccessible to the original phenylsulfonamide [2]. Molecular modeling confirmed that the pyrazole-morpholine scaffold maintained critical interactions with Leu83 while introducing new contacts with Asp86 and Lys89 in the CDK2 ATP-binding site [2]. Such demonstrations of targeted molecular recognition solidify the scaffold's privileged status in kinase inhibitor discovery.

Therapeutic Contexts: Oncology, Antiproliferative Agents, and Resistance Modulation

The 4-(1H-pyrazol-4-yl)morpholine scaffold demonstrates compelling biological activity across multiple oncology-relevant contexts, functioning primarily through selective kinase inhibition. Its most extensively documented application involves cyclin-dependent kinase 2 (CDK2) inhibition, where derivatives exhibit exceptional potency. As previously noted, compound 15 (featuring this core) demonstrated Ki values of 0.005 µM against CDK2 while maintaining significant selectivity over CDK1 and CDK9 [2]. This specificity translated to potent antiproliferative effects across 13 cancer cell lines (GI₅₀ = 0.127–0.560 μM), with particularly pronounced activity against ovarian carcinoma (A2780) [2]. Mechanistic studies revealed that CDK2 inhibition by this derivative reduced retinoblastoma protein (Rb) phosphorylation at Thr821, inducing S/G₂-M phase arrest and apoptosis—confirming cell cycle disruption as its primary anticancer mechanism [2].

Beyond CDK2, the scaffold demonstrates significant utility in targeting c-Jun N-terminal kinase (JNK) isoforms—key regulators of stress response pathways frequently dysregulated in hematological malignancies. Structural analogs featuring ethylene or propylene spacers with arylsulfonamide tethers exhibit enhanced JNK1 selectivity [5]. Co-crystallization studies with JNK3 (PDB: 8ENJ) revealed that these derivatives maintain critical hinge region interactions through the pyridine nitrogen while the morpholine oxygen forms hydrogen bonds with catalytic loop residues [5]. This binding mode translates to potent growth inhibition in leukemia models, with reported derivatives suppressing proliferation in the NCI-60 panel at low micromolar concentrations [5].

Importantly, the scaffold contributes significantly to overcoming therapeutic resistance in oncology. In CDK4/6 inhibitor-resistant models—where CDK2 hyperactivation commonly drives bypass signaling—4-(1H-pyrazol-4-yl)morpholine-based CDK2 inhibitors effectively restored growth control [2]. This resistance-modulating capability extends to molecularly complex malignancies characterized by compensatory kinase upregulation, positioning the scaffold as a strategic tool for addressing adaptive resistance mechanisms. Additionally, its application in JNK pathway modulation counteracts autophagy-mediated survival mechanisms in leukemia cells, potentially overcoming resistance associated with Beclin-1 overexpression [5].

Table 3: Antiproliferative Activity of 4-(1H-Pyrazol-4-yl)morpholine Derivatives in Cancer Models

Therapeutic ContextMolecular TargetPotency MetricsMechanistic Outcomes
Ovarian CancerCDK2/Cyclin EKi = 0.005 µM, GI₅₀ = 0.127 μM (A2780)Rb-Thr821 dephosphorylation, S/G₂-M arrest
LeukemiaJNK1/JNK3IC₅₀ = 0.8-1.2 µM (NCI-60)c-Jun phosphorylation inhibition, autophagy modulation
CDK4/6i-Resistant CancersCDK2/Cyclin A/E10-25x selectivity over CDK4/6Bypass pathway suppression, restored cell cycle control

The scaffold's chemical versatility supports further optimization for specific resistance contexts. For instance, C3 modifications with 3-hydroxyphenyl groups enhanced JNK isoform selectivity, while N1-tert-butyl substitutions improved cellular penetration in P-glycoprotein-overexpressing models [5]. These structure-driven refinements highlight how the core 4-(1H-pyrazol-4-yl)morpholine structure serves as a adaptable platform for addressing evolving therapeutic challenges in oncology, particularly in the critical areas of antiproliferative potency and resistance modulation.

Properties

CAS Number

1638764-62-1

Product Name

4-(1H-pyrazol-4-yl)morpholine

IUPAC Name

4-(1H-pyrazol-4-yl)morpholine

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H11N3O/c1-3-11-4-2-10(1)7-5-8-9-6-7/h5-6H,1-4H2,(H,8,9)

InChI Key

DGDRTHXARZWKJE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CNN=C2

Canonical SMILES

C1COCCN1C2=CNN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.